molecular formula C11H16O3 B8436998 3-t-Butyl-4-Isopropoxy-3-cyclobutene-1,2-dione

3-t-Butyl-4-Isopropoxy-3-cyclobutene-1,2-dione

Cat. No. B8436998
M. Wt: 196.24 g/mol
InChI Key: KGZMFHAQUXMDKF-UHFFFAOYSA-N
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Patent
US06518283B1

Procedure details

tert-Butyl lithium (2.29 ml of a 1.7M solution in pentane, 3.9 mmol) was added to a solution of 3,4-diisopropoxy-3-cyclobutene-1,2-dione (594 mg, 3 mmol) in THF (30 ml) at −78° C. After 5 h trifluoroactic anhydride (636 μl, 4.5 mmol) was added and stirring continued at −78° C. for 30 min. The cold mixture was poured into NH4Cl(aq), extraced with EtOAc, dried (Na2SO4) and evaporated in vacuo. Column chromatography (SiO2; EtOAc/hexane, 15:85) gave the title compound as a mobile yellow oil (408 mg, 69%). δH (CDCl3) 5.43 (1H, sept, J 6.2 Hz), 1.45 (6H, d, J 6.2 Hz) and 1.33 (9H, s); m/z (ES+, 70V) 197 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
636 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].C(O[C:10]1[C:11](=[O:19])[C:12](=[O:18])[C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])(C)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH4+].[Cl-]>CCCCC.C1COCC1.CCOC(C)=O>[C:1]([C:10]1[C:11](=[O:19])[C:12](=[O:18])[C:13]=1[O:14][CH:15]([CH3:16])[CH3:17])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
594 mg
Type
reactant
Smiles
C(C)(C)OC=1C(C(C1OC(C)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
636 μL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(C1OC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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